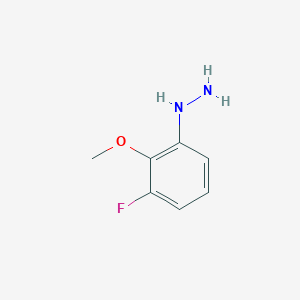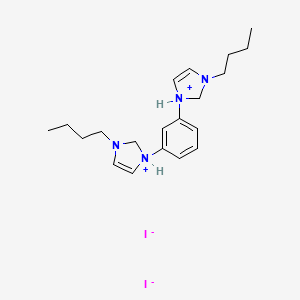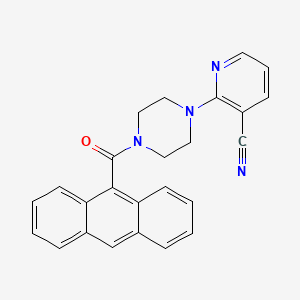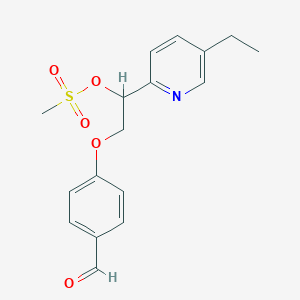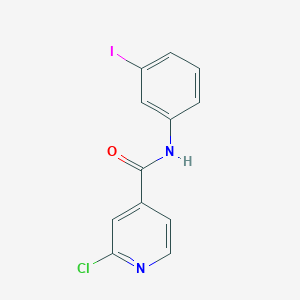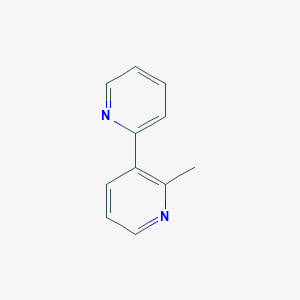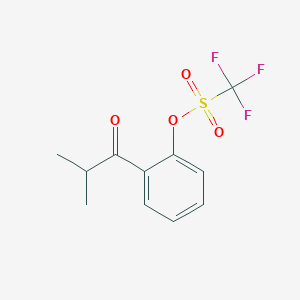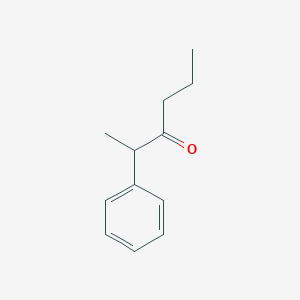
2-Phenylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylhexan-3-one is an organic compound with the molecular formula C12H16O It is a ketone with a phenyl group attached to the second carbon of a hexane chain
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylhexan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+C6H11COClAlCl3C6H5COC6H11+HCl
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with hexan-3-one to form this compound. The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions
2-Phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol, 2-Phenylhexan-3-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or hydrazine (N2H4) in ethanol.
Major Products Formed
Oxidation: 2-Phenylhexanoic acid.
Reduction: 2-Phenylhexan-3-ol.
Substitution: Corresponding imines or hydrazones.
科学的研究の応用
2-Phenylhexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development for treating various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of 2-Phenylhexan-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
2-Phenylhexane: An aromatic hydrocarbon with a similar structure but lacks the carbonyl group.
2-Phenylbutan-2-ol: An alcohol with a phenyl group and a hydroxyl group on the second carbon.
2-Phenylhexanoic acid: A carboxylic acid derivative of 2-Phenylhexan-3-one.
Uniqueness
This compound is unique due to its ketone functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
646516-86-1 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
2-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-7-12(13)10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
InChIキー |
RMOGEHRKYZBGIG-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




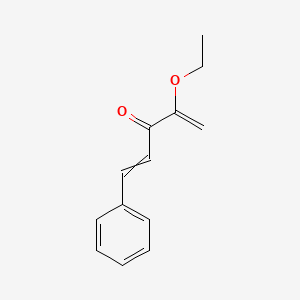
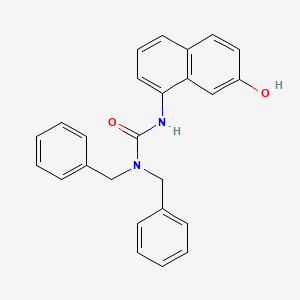
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
